tert-Butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate
Description
This compound features a pyrrolidine ring substituted at the 3-position with a carbamate-protected amine (tert-butoxycarbonyl, Boc) and at the 1-position with a pyridin-2-yl group bearing an aminomethyl substituent at the 6-position. Its molecular formula is C₁₅H₂₄N₄O₂, with a molecular weight of 292.38 g/mol.
Properties
IUPAC Name |
tert-butyl N-[1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-12-7-8-19(10-12)13-6-4-5-11(9-16)17-13/h4-6,12H,7-10,16H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQUEUKCSBQZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138426-84-1 | |
| Record name | tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
tert-Butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a tert-butyl carbamate group linked to a pyrrolidine derivative, which is further functionalized with a pyridine moiety. This structural composition suggests a diverse range of biological interactions, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N4O2, with a molecular weight of 292.38 g/mol . The presence of both the pyridine and pyrrolidine rings is significant as these structures are often associated with pharmacological activity.
Biological Activity Overview
The biological activity of this compound is influenced by several factors, including its binding affinity to various biological targets. Research indicates that the compound may exhibit neuroactivity and potential anticancer properties due to its structural characteristics .
The compound's mechanism involves interaction with specific receptors or enzymes, although detailed studies are still ongoing to elucidate these pathways. For instance, compounds with similar structural features have been shown to interact with the AM2 receptor, which is relevant in the context of pain and inflammation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-(6-(Aminomethyl)pyridin-2-yl)pyrrolidine | Lacks carbamate group | Potential neuroactivity | Simpler structure |
| tert-butyl carbamate | Basic carbamate structure | Used in synthetic chemistry | More general use |
| N-Boc-protected aniline derivatives | Contains aniline moiety | Anticancer properties | Focused on tumor inhibition |
This table highlights how the unique combination of functional groups in the target compound may enhance its biological activity compared to simpler analogs .
Case Studies and Research Findings
Recent studies have explored various aspects of the compound's biological activity:
- Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antitumor effects. For example, one study reported that a closely related compound decreased the viability of MDA-MB-231 breast cancer cells by 55% after three days of treatment at a concentration of 10 μM .
- Binding Affinity Studies : Structural activity relationship (SAR) studies have indicated that modifications in the compound's structure can significantly affect its binding affinity to receptors involved in various biological processes. For instance, alterations in the aminomethyl group have been shown to enhance receptor affinity dramatically .
- Neuroactivity : The presence of the pyridine ring suggests potential neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
Scientific Research Applications
The biological activity of tert-butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate is influenced by its structural components, particularly the pyridine and pyrrolidine rings, which are prevalent in many pharmacologically active compounds. The following sections detail its applications in various fields:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its structural features allow it to interact with key biological targets.
Mechanisms of Action :
- Enzyme Inhibition : Research indicates that the compound may inhibit enzymes involved in metabolic pathways critical for neuroprotection. For instance, similar compounds have shown inhibition of β-secretase and acetylcholinesterase, both of which are crucial in the pathogenesis of Alzheimer's disease.
Case Study :
In vitro studies demonstrated that this compound significantly improved cell viability in neuronal models exposed to amyloid-beta peptides, suggesting protective effects against neurotoxicity.
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets reveal its potential as a lead compound for drug development. The interaction profile includes:
- Binding Affinity : The compound's ability to bind to specific receptors or enzymes can be quantified through various assays, providing insights into its pharmacological potential.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities with analogous compounds:
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule features three critical components:
- A pyrrolidin-3-yl core.
- A 6-(aminomethyl)pyridin-2-yl substituent.
- A tert-butoxycarbonyl (Boc) protective group on the pyrrolidine nitrogen.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
- tert-butyl pyrrolidin-3-ylcarbamate (Boc-protected pyrrolidine).
- 6-(aminomethyl)pyridin-2-yl derivatives.
Coupling these intermediates via C–N bond formation constitutes the final step. Alternative approaches involve late-stage functionalization of pre-assembled pyrrolidine-pyridine scaffolds.
Synthetic Routes to tert-Butyl (1-(6-(Aminomethyl)Pyridin-2-yl)Pyrrolidin-3-yl)Carbamate
Route 1: Boc Protection Followed by Pyridine-Pyrrolidine Coupling
Synthesis of tert-Butyl Pyrrolidin-3-ylcarbamate
The Boc-protected pyrrolidine intermediate is synthesized via carbamate formation using diphenyl phosphoryl azide (DPPA) and tert-butanol under reflux conditions. This method, adapted from the synthesis of analogous compounds, proceeds via a Curtius-type rearrangement:
Procedure :
- Dissolve pyrrolidin-3-amine (1.0 equiv) in anhydrous tert-butanol.
- Add DPPA (1.05 equiv) and triethylamine (1.1 equiv) under nitrogen.
- Reflux at 80°C for 2–3 hours.
- Concentrate and purify via silica gel chromatography (ethyl acetate/petroleum ether, 1:4).
Preparation of 6-(Aminomethyl)Pyridin-2-yl Derivatives
The aminomethylpyridine moiety is synthesized through reductive amination or nucleophilic substitution:
Method A: Reductive Amination
- React 6-formylpyridin-2-yl derivatives with ammonia in the presence of sodium cyanoborohydride .
- Purify via crystallization (ethanol/water).
Method B: Bromomethyl Substitution
- Treat 6-(bromomethyl)pyridin-2-yl bromide with aqueous ammonia (2.0 equiv) in tetrahydrofuran (THF) at 0°C.
- Stir for 12 hours and extract with ethyl acetate.
Coupling of Boc-Pyrrolidine and Aminomethylpyridine
A Buchwald-Hartwig amination or Ullmann coupling facilitates the C–N bond formation:
Procedure :
Route 2: Pyridine-Pyrrolidine Assembly Prior to Boc Protection
Synthesis of 1-(6-(Bromomethyl)Pyridin-2-yl)Pyrrolidin-3-amine
This route employs lithium-halogen exchange to construct the pyridine-pyrrolidine linkage:
Procedure :
- Treat 2-bromo-6-(bromomethyl)pyridine with n-butyllithium (2.4 M in hexanes) at −75°C in THF.
- Add pyrrolidin-3-amine (1.5 equiv) and warm to 0°C.
- Quench with saturated ammonium chloride and extract with ethyl acetate.
Boc Protection of the Pyrrolidine Amine
Introduce the Boc group using standard conditions:
- Dissolve 1-(6-(bromomethyl)pyridin-2-yl)pyrrolidin-3-amine in dichloromethane.
- Add di-tert-butyl dicarbonate (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv).
- Stir at room temperature for 12 hours.
Aminomethyl Group Installation
Substitute the bromomethyl group with ammonia:
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Boc First) | Route 2 (Coupling First) |
|---|---|---|
| Total Yield | 20–30% | 25–35% |
| Key Step | Buchwald-Hartwig Coupling | Lithium-Halogen Exchange |
| Purification Complexity | Moderate (chromatography) | High (HPLC) |
| Scalability | Suitable for gram-scale | Limited by cryogenic steps |
Route 1 offers modularity but suffers from low coupling yields. Route 2 avoids late-stage functionalization challenges but requires stringent temperature control.
Optimization Strategies and Mechanistic Insights
Enhancing Coupling Efficiency
Analytical Characterization Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M + H]⁺ = 293.1864 (calc. 293.1860).
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-Butyl (1-(6-(aminomethyl)pyridin-2-yl)pyrrolidin-3-yl)carbamate?
The synthesis typically involves multi-step reactions:
- Step 1 : Protection of the pyrrolidine amine using tert-butyl carbamate (Boc) groups under basic conditions (e.g., triethylamine) and inert atmospheres to prevent side reactions.
- Step 2 : Functionalization of the pyridine ring with an aminomethyl group via reductive amination or nucleophilic substitution, depending on precursor availability .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.
Key reagents include tert-butyl chloroformate and reducing agents like sodium borohydride. Reaction optimization (temperature, solvent polarity) is critical for yield enhancement .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms molecular structure (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine protons at 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]<sup>+</sup> ion at m/z calculated for C15H26N4O2).
- X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement .
- HPLC : Assesses purity (>95% for research-grade material) .
Q. What are the primary applications of this compound in academic research?
- Medicinal Chemistry : Serves as a key intermediate in synthesizing enzyme inhibitors or receptor ligands, leveraging its pyrrolidine-pyridine scaffold for target binding .
- Protecting Group Strategy : The Boc group enables selective amine protection during multi-step syntheses (e.g., peptide coupling) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or crystallographic results .
- Isotopic Labeling : Use <sup>15</sup>N or <sup>13</sup>C-labeled precursors to clarify ambiguous peaks in crowded spectra.
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .
Q. What strategies optimize reaction yield and purity during synthesis?
- Catalyst Screening : Test palladium or nickel catalysts for coupling reactions (e.g., Suzuki-Miyaura for pyridine functionalization) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while low temperatures (−20°C) minimize side reactions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How does the Boc group influence the compound’s stability and reactivity?
- Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA), enabling controlled deprotection in multi-step syntheses .
- Steric Effects : The bulky tert-butyl moiety reduces nucleophilic attack on the carbamate, enhancing stability during storage .
- Thermal Stability : Decomposition occurs above 200°C, necessitating controlled heating in reactions .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to identify optimal crystallization conditions.
- Hydration : Use desiccants or anhydrous solvents to prevent hydrate formation.
- SHELX Refinement : Employ SHELXL for high-resolution data to resolve disorder in the pyrrolidine ring .
Methodological Tables
Q. Table 1: Common Synthetic Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
